molecular formula C22H25N3O3 B11003865 N-(3,4-Dimethoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(3,4-Dimethoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B11003865
M. Wt: 379.5 g/mol
InChI Key: OGTXXZMBDYFFIG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with a unique structure that combines elements of both phenethylamine and beta-carboline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with other intermediates to form the final compound. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-Dimethoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular proteins, leading to changes in cellular function and signaling . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of phenethylamine and beta-carboline structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-27-20-8-7-15(13-21(20)28-2)9-11-23-22(26)25-12-10-17-16-5-3-4-6-18(16)24-19(17)14-25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

OGTXXZMBDYFFIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)OC

Origin of Product

United States

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